2-[(4-Ethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid
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Description
The compound is a thiazole derivative, which is a type of heterocyclic compound. Thiazoles are often found in various pharmaceuticals due to their bioactive properties .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of an amine (like 4-ethoxyaniline) with a compound containing a thiazole ring. The specifics of the reaction would depend on the exact reagents and conditions used .Molecular Structure Analysis
The molecular structure would be determined using techniques like X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule .Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. This could be done through experimental studies or through computational chemistry simulations .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., can be determined through various experimental techniques .Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-ethoxyanilino)-4-methyl-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-3-18-10-6-4-9(5-7-10)15-13-14-8(2)11(19-13)12(16)17/h4-7H,3H2,1-2H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVOTWJHZUOJEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Ethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid |
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